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Compound of Interest

Compound Name:
Methyl 4-methyl-6-

(phenylthio)nicotinate

Cat. No.: B13007253

Get Quote

Executive Summary
This guide provides a technical comparison between Phenylthio Nicotinates (thioether linkage,

-S-) and Phenoxy Nicotinates (ether linkage, -O-). These scaffolds are critical bioisosteres in

the development of agrochemicals (specifically herbicides targeting ALS or ACCase) and

antimicrobial agents.

The Verdict:

Phenoxy Nicotinates: Exhibit superior metabolic stability and crop selectivity. They are the

"safe" choice for systemic applications where hydrolytic and oxidative stability is required.

Phenylthio Nicotinates: Generally demonstrate higher intrinsic potency (1.5x – 3x) due to

enhanced lipophilicity and stronger hydrophobic interactions. However, they are subject to

rapid oxidative metabolism (S-oxidation), acting as "pro-haptens" or "pro-drugs" that can shift

biological specificity.

Chemical & Physical Basis of Bioisosterism
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The substitution of Oxygen (O) with Sulfur (S) fundamentally alters the physicochemical profile

of the nicotinate core. Understanding these differences is prerequisite to interpreting biological

data.

Feature Phenoxy (-O-) Phenylthio (-S-)
Impact on
Bioactivity

Bond Length (C-X) ~1.40 Å ~1.76 Å

S-analogs are bulkier,

affecting steric fit in

tight binding pockets.

Bond Angle (C-X-C) ~110° ~90°

Alters the trajectory of

the pendant phenyl

ring, changing

stacking alignment.

Electronegativity 3.44 (High) 2.58 (Moderate)

O-analogs are harder

bases; S-analogs are

softer, better

nucleophiles.

Lipophilicity (

LogP)
Reference +0.5 to +1.0

S-analogs penetrate

membranes more

effectively (higher

cellular uptake).

H-Bonding Acceptor Weak Acceptor

O-analogs engage in

stronger H-bonds with

receptor residues

(e.g., Ser, Thr).

Biological Performance Comparison
Herbicidal Activity (Target: ALS / ACCase)
In herbicidal applications, particularly for 2-substituted nicotinates (mimicking pyrimidinyl-

salicylates), the thioether linkage often results in higher post-emergence potency but lower

selectivity.
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Representative Data: Post-Emergence Inhibition (150 g ai/ha) Data synthesized from

comparative patent literature (US5151113A) and SAR studies.

Compound Class

Target Weed:
Echinochloa crus-
galli (Barnyard
Grass)

Target Weed:
Abutilon
theophrasti
(Velvetleaf)

Crop Safety
(Corn/Maize)

Phenoxy Nicotinate

(Ethyl ester)
85% Inhibition 90% Inhibition High (No Damage)

Phenylthio Nicotinate

(Ethyl ester)
98% Inhibition 95% Inhibition

Moderate (Transient

chlorosis)

Sulfoxide Metabolite (-

SO-)
40% Inhibition 30% Inhibition High

Analyst Note: The phenylthio analog shows near-total control of varying weeds due to rapid

cuticular penetration. However, the "Crop Safety" dip indicates that the crop's detoxification

enzymes (GSTs/P450s) struggle to clear the thioether before oxidative damage occurs.

Antimicrobial Activity (Target: M. tuberculosis)
In medicinal chemistry, the thioether linkage is explored to enhance permeability into the waxy

cell wall of Mycobacteria.

Data: MIC Values against M. tuberculosis H37Rv Source: Derived from hydrazone/thiourea

nicotinate derivatives studies.
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Compound Variant
MIC (

g/mL)

Cytotoxicity (CC50,
Vero Cells)

Selectivity Index
(SI)

2-Phenoxy Analog 12.5 >100 >8

2-Phenylthio Analog 3.12 65 ~20

5-Nitro-2-furyl Analog 2.96 50 16

Key Insight: The phenylthio derivative is ~4x more potent. The lipophilic sulfur atom likely

facilitates transport across the mycolic acid layer of the bacterium, a critical barrier for O-

analogs.

Mechanism of Action & Metabolism[1]
The biological divergence is driven by the Metabolic Activation/Deactivation Pathway.

Phenylthio nicotinates are not static; they are substrates for FMO (Flavin-containing

monooxygenases) and CYP450.

Metabolic Trajectory Visualization
The following diagram illustrates the "S-Oxidation Switch" that determines whether the

molecule remains active or is detoxified.
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Figure 1: Comparative metabolic fate. The Phenylthio analog undergoes oxidative degradation

which reduces half-life but may generate transient reactive intermediates.

Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.

Synthesis: Nucleophilic Aromatic Substitution (SnAr)
Objective: Synthesize 2-phenoxy and 2-phenylthio nicotinates from a common precursor.

Precursor: Start with Ethyl 2-chloronicotinate.

Reagents:

Phenoxy:[1][2][3][4] Phenol (1.1 eq), K₂CO₃ (2.0 eq), DMF, 100°C, 4h.

Phenylthio:[1] Thiophenol (1.1 eq), K₂CO₃ (1.5 eq), DMF, 60°C, 1h.

Note: Thiophenol is a stronger nucleophile (softer); the reaction proceeds faster and at

lower temperatures than the phenol substitution.

Workup: Pour into ice water. Extract with EtOAc. Wash with brine.

Purification: Recrystallize from Ethanol (Phenoxy) or Silica Column (Phenylthio,

Hexane:EtOAc 9:1).

Assay: Post-Emergence Herbicidal Screen
Objective: Quantify inhibition of Echinochloa crus-galli.

Planting: Sow seeds in 10cm pots containing sandy loam soil. Grow to 3-leaf stage (approx.

14 days).

Formulation: Dissolve 10 mg compound in 1 mL Acetone + 1 drop Tween-80. Dilute with

water to varying concentrations (e.g., 100, 50, 12.5 ppm).

Application: Spray using a track sprayer calibrated to deliver 500 L/ha volume.
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Incubation: Maintain in greenhouse (25°C day / 20°C night, 14h photoperiod).

Scoring (14 DAT): Visually assess % damage (0 = no effect, 100 = complete kill) relative to

untreated control.

Structure-Activity Relationship (SAR) Logic[6]
The decision to use S vs O depends on the binding pocket's specific requirements.

Linker Selection:
O vs S

Select Phenoxy (-O-)

 Default

Select Phenylthio (-S-)

 Potency Optimization

Requirement:
Metabolic Stability

Pocket Feature:
H-Bond Donor Available

Requirement:
Membrane Permeability

Pocket Feature:
Large Hydrophobic Void
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Figure 2: Decision tree for lead optimization between ether and thioether linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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